molecular formula C12H7Cl3 B1595473 2,2',3-Trichlorobiphenyl CAS No. 38444-78-9

2,2',3-Trichlorobiphenyl

Cat. No. B1595473
CAS RN: 38444-78-9
M. Wt: 257.5 g/mol
InChI Key: XVIZMMSINIOIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2',3-Trichlorobiphenyl (2,2',3-TCB) is a synthetic chemical compound that is used in various industrial and laboratory applications. It is a member of the polychlorinated biphenyls (PCBs) family and is one of the most widely studied PCBs. 2,2',3-TCB has been studied extensively due to its potential health and environmental effects, as well as its numerous industrial and laboratory applications.

Scientific Research Applications

Summary of the Application

2,4,4’-trichlorobiphenyl was used in a study to understand the effect of sulfonated graphene on the uptake, translocation, and metabolism of this compound in maize seedlings .

Methods of Application

The study involved hydroponic exposure experiments to investigate the adsorption characteristics of sulfonated graphene for 2,4,4’-trichlorobiphenyl .

Results or Outcomes

The presence of sulfonated graphene significantly promoted the maximum accumulation amount of 2,4,4’-trichlorobiphenyl in roots by 112%, whereas it reduced that in stems and leaves by 32 and 39%, respectively .

Application in Microbiology

Summary of the Application

2,5-dichlorobiphenyl and its hydroxylated derivatives were transformed by the PCB-degrading bacterium, Burkholderia xenovorans LB400 .

Methods of Application

The bacterium was exposed to 2,5-dichlorobiphenyl and its hydroxylated derivatives under conditions inducing the biphenyl pathway .

Results or Outcomes

The bacterium was capable of transforming three hydroxylated derivatives of 2,5-dichlorobiphenyl when biphenyl was used as the carbon source .

Application as Reference Material

Summary of the Application

2,3,3’-Trichlorobiphenyl is used as a certified reference material . Reference materials are used to help validate analytical measurement methods, for quality control purposes, or for the calibration of instruments.

Methods of Application

This compound is typically used in a neat format and stored at temperatures between 2-8°C .

Results or Outcomes

As a reference material, it helps ensure the accuracy and reliability of analytical measurements, which is crucial in scientific research and quality control .

Application in Environmental Remediation

Summary of the Application

2,2’,3-Trichlorobiphenyl was used in a study investigating its destruction in aqueous solution by hydrous pyrolysis/oxidation (HPO) .

Methods of Application

The study involved the use of Dickson-type reaction vessels to measure the aqueous, low-temperature oxidation rates for this compound .

Results or Outcomes

The study found that the compound was completely mineralized, as indicated by a stoichiometric production of inorganic carbon and chloride ion . No intermediates amenable to gas chromatography were observed during the HPO experiments .

Application in Photolysis Studies

Summary of the Application

A higher chlorinated polychlorinated biphenyl (PCB) congener, 2,2’,4,4’,5,5’-hexachlorobiphenyl (PCB 153), was used in a study investigating its photolysis .

Methods of Application

The study involved the use of dissolved organic matter (DOM) which has an important influence on the transformation of organic contaminants through the production of reactive substances .

Results or Outcomes

The study found that the photolysis of PCB 153 was influenced by the presence of DOM .

Application in Microbiology

Summary of the Application

The polychlorinated biphenyl (PCB)-degrading bacterium, Burkholderia xenovorans LB400, was capable of transforming three hydroxylated derivatives of 2,5-dichlorobiphenyl (2,5-DCB) when biphenyl was used as the carbon source .

Methods of Application

The bacterium was exposed to 2,5-dichlorobiphenyl and its hydroxylated derivatives under conditions inducing the biphenyl pathway .

Results or Outcomes

The bacterium was capable of transforming three hydroxylated derivatives of 2,5-dichlorobiphenyl when biphenyl was used as the carbon source .

properties

IUPAC Name

1,2-dichloro-3-(2-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIZMMSINIOIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073501
Record name 2,2',3-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; mp = 28-87 deg C; [AccuStandard MSDS]
Record name 2,2',3-Trichlorobiphenyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19426
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.0004 [mmHg]
Record name 2,2',3-Trichlorobiphenyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19426
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2,2',3-Trichlorobiphenyl

CAS RN

38444-78-9
Record name 2,2',3-Trichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3-TRICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NSN6KS0H6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',3-Trichlorobiphenyl
Reactant of Route 2
Reactant of Route 2
2,2',3-Trichlorobiphenyl
Reactant of Route 3
Reactant of Route 3
2,2',3-Trichlorobiphenyl
Reactant of Route 4
Reactant of Route 4
2,2',3-Trichlorobiphenyl
Reactant of Route 5
Reactant of Route 5
2,2',3-Trichlorobiphenyl
Reactant of Route 6
Reactant of Route 6
2,2',3-Trichlorobiphenyl

Citations

For This Compound
102
Citations
RN Leif, KG Knauss, DA Mew, RD Aines - 1997 - osti.gov
Aqueous, low-temperature oxidation rates for the polychlorinated biphenyl (PCB) congener 2,2`,3-trichlorobiphenyl have been measured in aqueous phosphate-buffered solutions …
Number of citations: 3 www.osti.gov
H Wang, L Wei, Y Wu, H Jia, H Jiang… - Environmental and …, 2017 - Wiley Online Library
Polychlorinated biphenyls (PCBs) are persistent organic pollutants with continued public health concerns. The lower chlorinated biphenyls are supposed to be mutagenic following …
Number of citations: 5 onlinelibrary.wiley.com
M Nowakowska, E Sustar, JE Guillet - Journal of the American …, 1991 - ACS Publications
Photodechlorination of 2, 2', 3, 3/, 6, 6'-hexachlorobiphenyl (HCB) solubilized in an aqueous solution of poly (sodium styrenesulfonate-co-2-vinylnaphthalene)(PSSS-VN) was studied …
Number of citations: 42 pubs.acs.org
AR Schneider, HM Stapleton, J Cornwell… - … science & technology, 2001 - ACS Publications
Sediment cores were collected from two sites in Grand Traverse Bay, Lake Michigan in May 1998, dated using 210 Pb geochronology, and analyzed for polychlorinated biphenyl (PCB) …
Number of citations: 171 pubs.acs.org
JB L'Abbée, D Barriault, M Sylvestre - Applied microbiology and …, 2005 - Springer
We examined the metabolism of dibenzofuran (DF) and dibenzo-p-dioxin (DD) by the biphenyl dioxygenase (BPDO) of Comamonas testosteroni B-356 and compared it with that of …
Number of citations: 24 link.springer.com
DM Hembree, NR Smyrl, WE Davis, DM Williams - Analyst, 1993 - pubs.rsc.org
A new technique combining both mass spectrometry and infrared spectroscopy to analyse simultaneously the components from a single gas chromatographic injection has been …
Number of citations: 21 pubs.rsc.org
J Padmanabhan, R Parthasarathi… - Bioorganic & medicinal …, 2006 - Elsevier
The logarithmic n-octanol/water partition coefficient (logK ow ) is an important property for pharmacology, toxicology and medicinal chemistry. Quantitative structure–property …
Number of citations: 105 www.sciencedirect.com
Y Chen, X Cai, L Jiang, Y Li - Ecotoxicology and environmental safety, 2016 - Elsevier
Based on the experimental data of octanol-air partition coefficients (K OA ) for 19 polychlorinated biphenyl (PCB) congeners, two types of QSAR methods, comparative molecular field …
Number of citations: 57 www.sciencedirect.com
J Chen, X Xue, KW Schramm, X Quan, F Yang… - Chemosphere, 2002 - Elsevier
Based on nine quantum chemical descriptors computed by PM3 Hamiltonian, using partial least squares analysis, a significant quantitative structure–property relationship for the …
Number of citations: 81 www.sciencedirect.com
OA Adesina, O Tosin, L Mayowa, K Ogundipe… - J. Drug Alcohol …, 2022 - researchgate.net
Cigarette smoking is the most abused tobacco product globally. Hence, level of Polychlorinated biphenyls (PCBs) in the mainstream smoke of cigarettes was determined in this study. …
Number of citations: 1 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.